Cas no 874-61-3 (4-oxocyclohexane-1-carboxylic acid)

4-oxocyclohexane-1-carboxylic acid structure
874-61-3 structure
Nome del prodotto:4-oxocyclohexane-1-carboxylic acid
Numero CAS:874-61-3
MF:C7H10O3
MW:142.152502536774
MDL:MFCD00102035
CID:40149
PubChem ID:329766202

4-oxocyclohexane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Oxocyclohexanecarboxylic acid
    • 1'-Oxo Perazine-d8
    • 4-oxocyclohexane-1-carboxylic acid
    • 4-Oxocyclohexanecarb
    • 4-Ketocyclohexanecarboxylic acid
    • Cyclohexanone-4-carboxylic acid
    • Cyclohexanecarboxylic acid, 4-oxo-
    • 4-oxocyclohexane carboxylic acid
    • 4-Oxocyclohexanecarboxylate
    • Cyclohexanecarboxylicacid, 4-oxo-
    • OWLXUYGCLDGHJJ-UHFFFAOYSA-N
    • 1-cyclohexanone-4-carboxylic acid
    • 4-Carboxycyclohexanone
    • 4-Oxo-chca
    • 4-oxocyclohexanecarboxylicacid
    • 4-Oxo-cyclohexanecarboxylic acid
    • 4-oxocyclohexanoic acid
    • PubChem12606
    • CYC025
    • 4-ket
    • 4-Oxocyclohexanecarboxylic acid (ACI)
    • 4-Ketocyclohexylcarboxylic acid
    • 4-Oxo-1-cyclohexanecarboxylic acid
    • C03767
    • DTXSID80236325
    • BCP27044
    • AB01176193-03
    • NCGC00341439-01
    • PB10093
    • 4-Oxocyclohehane-1-carboxylic acid
    • CS-W004786
    • MFCD00102035
    • FT-0711701
    • 4-Oxocyclohexanecarboxylic acid, 97%
    • 4-Oxocyclohexanecarboxylic acid #
    • PS-5730
    • 874-61-3
    • CHEBI:1921
    • EN300-88624
    • F6782-3528
    • SCHEMBL6126
    • SY018365
    • Q27105526
    • HMS1699P05
    • AKOS000279497
    • 4-ketocyclohexane carboxylic acid
    • AM20070517
    • Z235352395
    • O0474
    • BBL101332
    • DB-050192
    • DTXCID80158816
    • STL555128
    • 4-Ketocyclohexanecarboxylic Acid; 4-Ketocyclohexylcarboxylic Acid; 4-Oxo-1-cyclohexanecarboxylic Acid; 4-Oxocyclohexanecarboxylic Acid; Cyclohexanone-4-carboxylic Acid
    • MDL: MFCD00102035
    • Inchi: 1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
    • Chiave InChI: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC(C(=O)O)CC1

Proprietà calcolate

  • Massa esatta: 142.06300
  • Massa monoisotopica: 142.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 152
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • XLogP3: -0.1
  • Superficie polare topologica: 54.4
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.233
  • Punto di fusione: 67-71 °C
  • Punto di ebollizione: 309.7°C at 760 mmHg
  • Punto di infiammabilità: 155.3℃
  • Indice di rifrazione: 1.5
  • PSA: 54.37000
  • LogP: 0.83030
  • Solubilità: Non determinato

4-oxocyclohexane-1-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS07
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H302-H318
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-41
  • Istruzioni di sicurezza: 26-39
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:2-8°C

4-oxocyclohexane-1-carboxylic acid Dati doganali

  • CODICE SA:2918300090
  • Dati doganali:

    Codice doganale cinese:

    2918300090

    Panoramica:

    2918300090 Altre aldeidi o chetoni senza altri acidi ossicarbossilici (compresi anidridi\alogenuri acilici\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918300090 altri acidi carbossilici con funzione aldeide o chetonica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

4-oxocyclohexane-1-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Life Chemicals
F6782-3528-100mg
4-oxocyclohexane-1-carboxylic acid
874-61-3
100mg
$248.0 2023-09-07
Chemenu
CM104805-50g
4-oxocyclohexane-1-carboxylic acid
874-61-3 97%
50g
$223 2023-01-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43400-5g
4-Oxocyclohexanecarboxylic acid
874-61-3 97%
5g
¥84.0 2024-07-19
Enamine
EN300-88624-0.05g
4-oxocyclohexane-1-carboxylic acid
874-61-3 95.0%
0.05g
$19.0 2025-02-19
Chemenu
CM104805-500g
4-oxocyclohexane-1-carboxylic acid
874-61-3 97%
500g
$2038 2023-01-06
Enamine
EN300-7268546-0.05g
4-oxocyclohexane-1-carboxylic acid
874-61-3 95%
0.05g
$19.0 2023-09-01
Enamine
EN300-7268546-10g
4-oxocyclohexane-1-carboxylic acid
874-61-3 95%
10g
$75.0 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-262123-250 mg
4-Oxocyclohexanecarboxylic acid,
874-61-3
250MG
¥338.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062220-1g
4-Oxocyclohexanecarboxylic acid
874-61-3 98%
1g
¥53.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
SYN0012-25G
4-oxocyclohexane-1-carboxylic acid
874-61-3 97%
25g
¥ 646.00 2023-04-13

4-oxocyclohexane-1-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Riferimento
Oligo(Cyclohexylidene)s and Oligo(Cyclohexyl)s as Bridges for Photoinduced Intramolecular Charge Separation and Recombination
Oosterbaan, Wibren D.; et al, Journal of Physical Chemistry A, 2003, 107(19), 3612-3624

Synthetic Routes 2

Condizioni di reazione
Riferimento
Enzymic aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid
Kaneda, Toshi, Biochemical and Biophysical Research Communications, 1974, 58(1), 140-4

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Ammonium persulfate Solvents: Water ;  3 h, acidified, 70 °C
Riferimento
The green catalytic oxidation of alcohols in water by using highly efficient manganosilicate molecular sieves
Manyar, Haresh G.; et al, Green Chemistry, 2006, 8(4), 344-348

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Structure-Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase
Kim, In-Hae; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1752-1761

Synthetic Routes 5

Condizioni di reazione
Riferimento
Microbial degradation of cyclohexanecarboxylic acid. Pathway involving aromatization to form p-hydroxybenzoic acid
Blakley, E. R., Canadian Journal of Microbiology, 1974, 20(10), 1297-306

Synthetic Routes 6

Condizioni di reazione
Riferimento
Central nervous system active compounds. II. The synthesis of some 4-, 5-, 6- and 7-substituted caprolactams
Duong, Thach; et al, Australian Journal of Chemistry, 1976, 29(12), 2667-82

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: 4-Benzoylpyridine Solvents: Acetone ;  48 h, rt
Riferimento
Photoinduced Oxidation of Secondary Alcohols Using 4-Benzoylpyridine as an Oxidant
Kamijo, Shin; et al, Organic Letters, 2015, 17(13), 3326-3329

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Diethyl ether ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Riferimento
Oligo(Cyclohexylidene)s and Oligo(Cyclohexyl)s as Bridges for Photoinduced Intramolecular Charge Separation and Recombination
Oosterbaan, Wibren D.; et al, Journal of Physical Chemistry A, 2003, 107(19), 3612-3624

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Alumina ,  Pyridinium chlorochromate Solvents: Chloroform
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Design and Synthesis of Non-peptidic Inhibitors for the Syk C-Terminal SH2 Domain Based on Structure-Based In-Silico Screening
Niimi, Tatsuya; et al, Journal of Medicinal Chemistry, 2001, 44(26), 4737-4740

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  5 °C; 2 h, rt; 5 h, 45 °C
2.1 Reagents: Sulfuric acid ;  4 h, rt → 115 °C
Riferimento
Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters
Trollss, Mikael; et al, Macromolecules, 2000, 33(13), 4619-4627

Synthetic Routes 11

Condizioni di reazione
Riferimento
Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid, an intermediate for polymers and liquid crystals
, European Patent Organization, , ,

Synthetic Routes 12

Condizioni di reazione
Riferimento
4,4-Bis(4-hydroxyphenyl)cyclohexanecarboxylic acid derivatives and process for preparing the same
, European Patent Organization, , ,

4-oxocyclohexane-1-carboxylic acid Raw materials

4-oxocyclohexane-1-carboxylic acid Preparation Products

4-oxocyclohexane-1-carboxylic acid Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-61-3)4-Oxocyclohexanecarboxylic acid
sfd9055
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:874-61-3)4-Oxocyclohexanecarboxylic acid
A10410
Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):201.0/1003.0